
Sodium N-(2-(bis(carboxymethyl)amino)ethyl)-N-(hydroxymethyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium N-(2-(bis(carboxymethyl)amino)ethyl)-N-(hydroxymethyl)glycinate is a complex organic compound that belongs to the class of amino acid derivatives It is characterized by its unique structure, which includes multiple carboxymethyl groups and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium N-(2-(bis(carboxymethyl)amino)ethyl)-N-(hydroxymethyl)glycinate typically involves the reaction of glycine derivatives with carboxymethylating agents under controlled conditions. The reaction may proceed through multiple steps, including protection and deprotection of functional groups, to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would include precise control of temperature, pH, and reaction time to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Sodium N-(2-(bis(carboxymethyl)amino)ethyl)-N-(hydroxymethyl)glycinate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can modify the carboxymethyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Sodium N-(2-(bis(carboxymethyl)amino)ethyl)-N-(hydroxymethyl)glycinate has several scientific research applications, including:
Chemistry: Used as a chelating agent to bind metal ions in various chemical processes.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.
Industry: Utilized in the formulation of cleaning agents, cosmetics, and other industrial products due to its surfactant properties.
Mecanismo De Acción
The mechanism of action of Sodium N-(2-(bis(carboxymethyl)amino)ethyl)-N-(hydroxymethyl)glycinate involves its ability to interact with metal ions and biological molecules. It can form stable complexes with metal ions, which can influence various biochemical pathways. The compound’s functional groups allow it to participate in hydrogen bonding and electrostatic interactions, affecting its activity in different environments.
Comparación Con Compuestos Similares
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with similar metal-binding properties.
Nitrilotriacetic acid (NTA): Another chelating agent used in various industrial applications.
Diethylenetriaminepentaacetic acid (DTPA): A compound with multiple carboxymethyl groups, similar to Sodium N-(2-(bis(carboxymethyl)amino)ethyl)-N-(hydroxymethyl)glycinate.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it valuable in diverse applications.
Propiedades
Número CAS |
60520-46-9 |
|---|---|
Fórmula molecular |
C9H13N2Na3O7 |
Peso molecular |
330.18 g/mol |
Nombre IUPAC |
trisodium;2-[carboxylatomethyl-[2-[carboxylatomethyl(hydroxymethyl)amino]ethyl]amino]acetate |
InChI |
InChI=1S/C9H16N2O7.3Na/c12-6-11(5-9(17)18)2-1-10(3-7(13)14)4-8(15)16;;;/h12H,1-6H2,(H,13,14)(H,15,16)(H,17,18);;;/q;3*+1/p-3 |
Clave InChI |
JAFBULXJNGVVBY-UHFFFAOYSA-K |
SMILES canónico |
C(CN(CC(=O)[O-])CO)N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


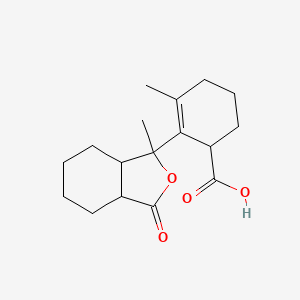

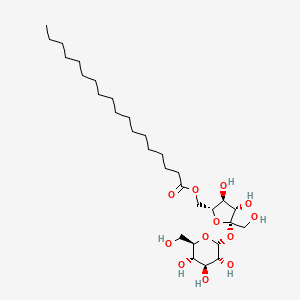

![N-[3-[bis(2-hydroxyethyl)amino]propyl]-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide](/img/structure/B12697039.png)
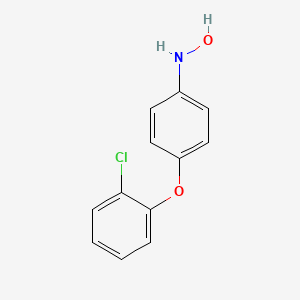
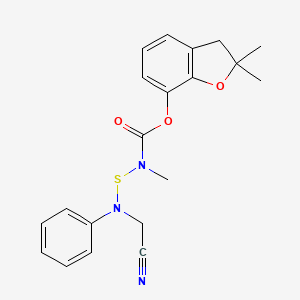

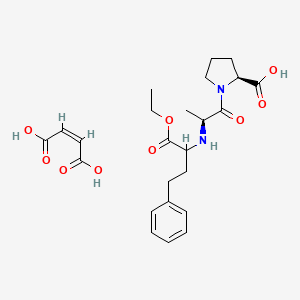
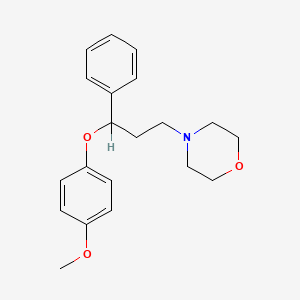
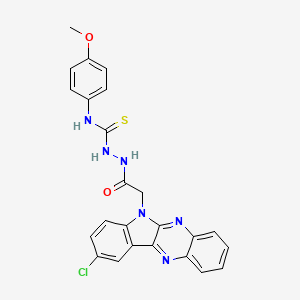
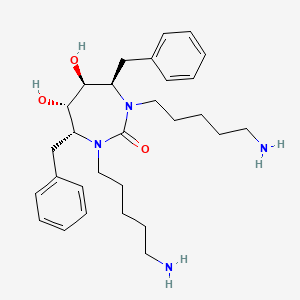
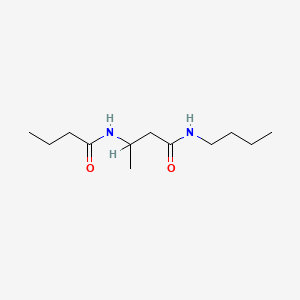
![(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,6-dioxo-1-propyl-1,3-diazinane-4-carboxamide](/img/structure/B12697116.png)
